

6-Bromopiperonal: A Technical Guide to Solubility and Stability for Researchers

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Compound of Interest

Compound Name: 6-Bromopiperonal

Cat. No.: B143890

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known solubility and stability characteristics of **6-Bromopiperonal**. The information contained herein is intended to support research, development, and handling of this compound in a laboratory setting. While specific quantitative data for **6-Bromopiperonal** is not extensively available in public literature, this guide summarizes the existing qualitative information and provides detailed, best-practice experimental protocols for determining these properties.

Chemical and Physical Properties

6-Bromopiperonal, also known as 6-bromo-1,3-benzodioxole-5-carboxaldehyde, is a synthetic organic compound with the molecular formula $C_8H_5BrO_3$.^{[1][2]} It presents as a white to light yellow or pale cream powder.^{[3][4]} This compound is recognized as a key intermediate in the synthesis of G-1, a GPR30-selective agonist.^[2]

Property	Value	Reference
Molecular Weight	229.03 g/mol	^[1]
Melting Point	126-132 °C	^[4]
Appearance	White to light yellow powder	^[1]
Storage Temperature	2-8°C, under inert gas	^[1]

Solubility Profile

Currently, only qualitative solubility data for **6-Bromopiperonal** is publicly available. The compound is cited as being soluble in dimethyl sulfoxide (DMSO) and methanol.^{[1][2]} To facilitate further research and application, a detailed protocol for quantitative solubility determination is provided below.

Quantitative Solubility Data

Solvent	Solubility (g/L)	Temperature (°C)	Method
Dimethyl Sulfoxide (DMSO)	Data not available	-	-
Methanol	Data not available	-	-
Water	Data not available	-	-
Ethanol	Data not available	-	-
Acetone	Data not available	-	-
Dichloromethane	Data not available	-	-
Chloroform	Data not available	-	-
Ethyl Acetate	Data not available	-	-
N,N-Dimethylformamide (DMF)	Data not available	-	-

Experimental Protocol for Quantitative Solubility Determination

This protocol outlines a standard method for determining the solubility of **6-Bromopiperonal** in various laboratory solvents using the equilibrium shake-flask method, followed by quantitative analysis.

Materials:

- **6-Bromopiperonal**

- Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, chloroform, ethyl acetate, DMSO, DMF)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)
- Volumetric flasks and pipettes

Procedure:

- **Sample Preparation:** Accurately weigh an excess amount of **6-Bromopiperonal** into a series of vials.
- **Solvent Addition:** Add a known volume of each solvent to the respective vials.
- **Equilibration:** Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. If necessary, centrifuge the vials to facilitate separation.
- **Sample Extraction and Dilution:** Carefully withdraw a known volume of the supernatant (the clear, saturated solution) and dilute it with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
- **Quantification:** Analyze the diluted samples using a validated HPLC or GC-MS method to determine the concentration of **6-Bromopiperonal**.

- Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Stability Profile

6-Bromopiperonal is known to be "air sensitive" and should be stored under an inert atmosphere (e.g., nitrogen or argon).^[1] It is also incompatible with strong oxidizing agents and strong bases.^[5] These characteristics suggest that the compound may be susceptible to degradation via oxidation and hydrolysis.

Known Stability Information

Condition	Observation	Recommendation
Air Exposure	Air sensitive	Handle and store under an inert atmosphere.
Incompatible Materials	Strong oxidizing agents, strong bases	Avoid contact with these substances.
Storage Temperature	-	Store at 2-8°C. ^[1]

Experimental Protocol for Stability Assessment

This protocol describes a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

- **6-Bromopiperonal**
- Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)
- High-purity water and other solvents
- pH meter
- Temperature-controlled chambers/ovens
- Photostability chamber

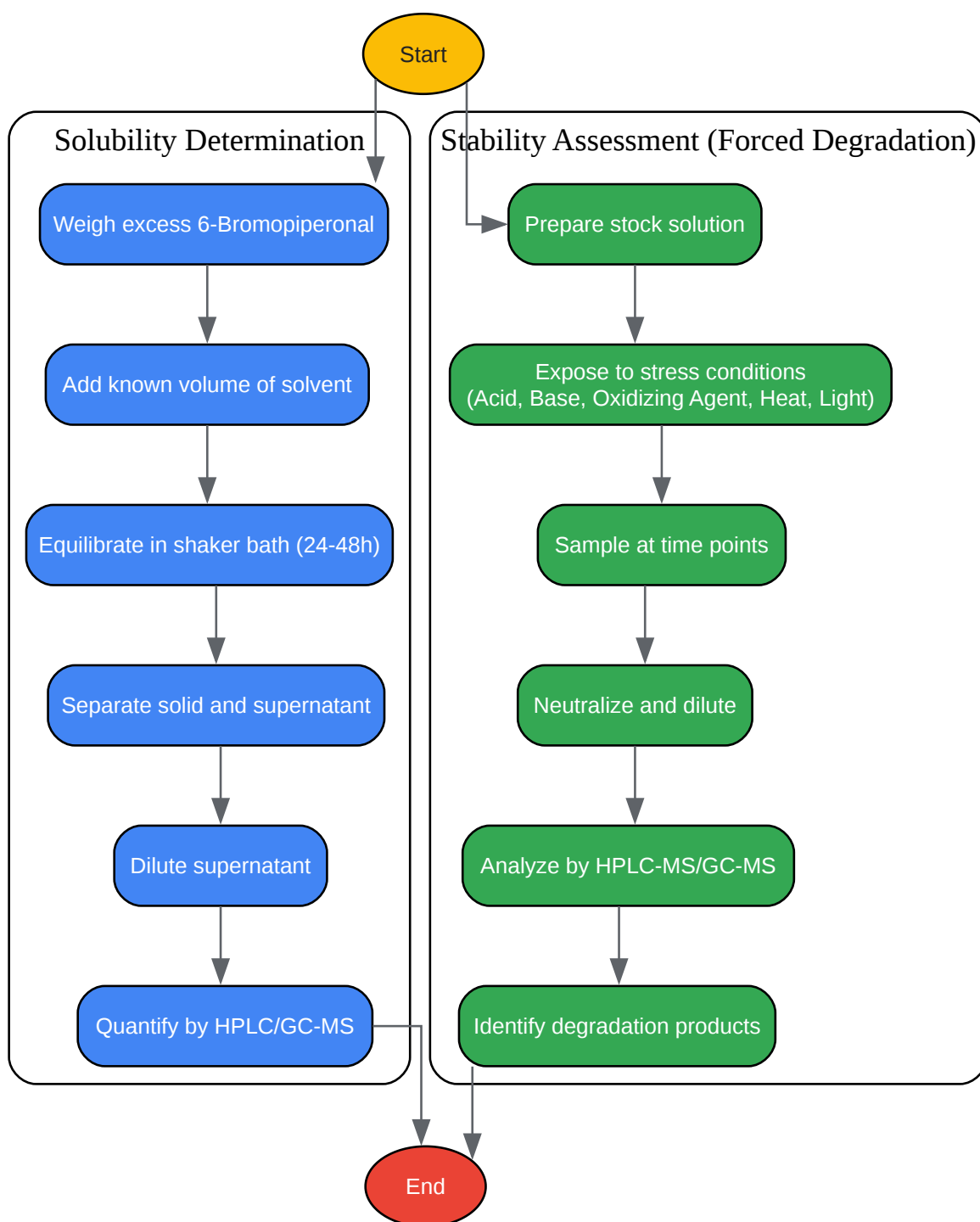
- HPLC-MS or GC-MS system for analysis

Procedure:

- Stock Solution Preparation: Prepare a stock solution of **6-Bromopiperonal** in a suitable solvent (e.g., methanol or DMSO).
- Forced Degradation Conditions:
 - Acid Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a defined period.
 - Base Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 M NaOH) and keep at room temperature or heat gently for a defined period.
 - Oxidation: Mix the stock solution with an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature for a defined period.
 - Thermal Stress: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C).
 - Photostability: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
- Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute appropriately. Analyze the samples using a stability-indicating method, such as HPLC-MS or GC-MS, to separate and identify the parent compound and any degradation products.
- Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. Use the mass spectrometry data to propose structures for the degradation products.

Visualizations

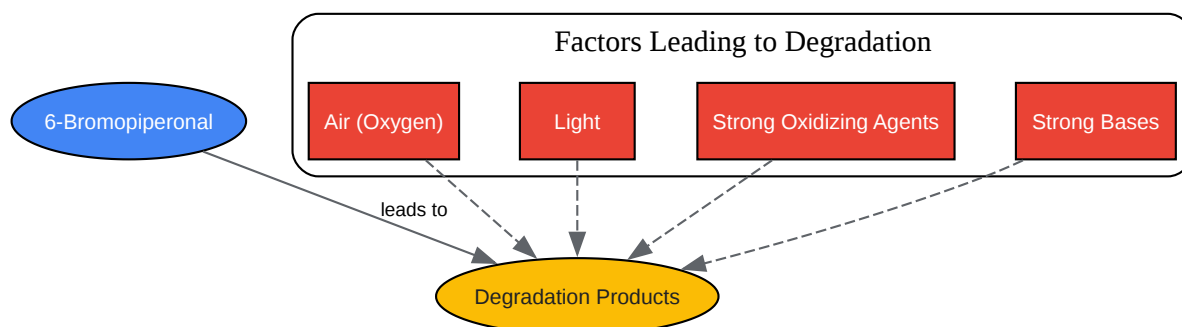
Experimental Workflow for Solubility and Stability Testing



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Caption: Experimental workflow for determining the solubility and assessing the stability of **6-Bromopiperonal**.

Factors Affecting the Stability of 6-Bromopiperonal



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